molecular formula C15H19N3O4 B422196 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Katalognummer: B422196
Molekulargewicht: 305.33g/mol
InChI-Schlüssel: RIJMJOCVZBUCNM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic organic compound with the molecular formula C15H19N3O4 It is known for its complex structure, which includes a diethylamino group, a furan ring, and a pyrimidine trione core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the condensation of 5-(diethylamino)-2-furaldehyde with 1,3-dimethylbarbituric acid. The reaction is carried out in the presence of a suitable base, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may involve advanced techniques such as chromatography to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the pyrimidine trione core, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives with modified furan rings.

    Reduction: Reduced analogs with altered carbonyl groups.

    Substitution: Substituted derivatives with new functional groups attached to the diethylamino group or furan ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, derivatives of this compound are being investigated for their therapeutic potential. The compound’s structure-activity relationship is of particular interest in the design of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the development of advanced materials and chemical processes. Its unique properties make it suitable for applications in catalysis and material science.

Wirkmechanismus

The mechanism of action of 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. The diethylamino group and the furan ring play crucial roles in binding to these targets, while the pyrimidine trione core contributes to the compound’s overall stability and reactivity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-((3-Bromo-2-furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-((2-Furyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
  • 5-((2-Thienyl)methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione

Uniqueness

The presence of the diethylamino group in 5-{[5-(diethylamino)-2-furyl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione distinguishes it from other similar compounds. This functional group enhances the compound’s solubility and reactivity, making it more versatile in various chemical and biological applications. Additionally, the combination of the furan ring and the pyrimidine trione core provides a unique scaffold for further modifications and functionalization.

Eigenschaften

Molekularformel

C15H19N3O4

Molekulargewicht

305.33g/mol

IUPAC-Name

5-[[5-(diethylamino)furan-2-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C15H19N3O4/c1-5-18(6-2)12-8-7-10(22-12)9-11-13(19)16(3)15(21)17(4)14(11)20/h7-9H,5-6H2,1-4H3

InChI-Schlüssel

RIJMJOCVZBUCNM-UHFFFAOYSA-N

SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N(C(=O)N(C2=O)C)C

Kanonische SMILES

CCN(CC)C1=CC=C(O1)C=C2C(=O)N(C(=O)N(C2=O)C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.